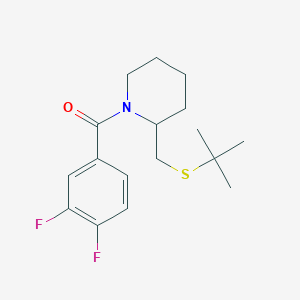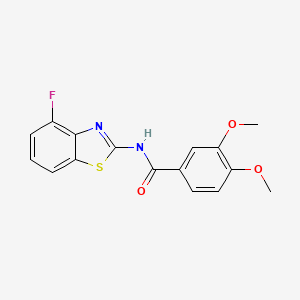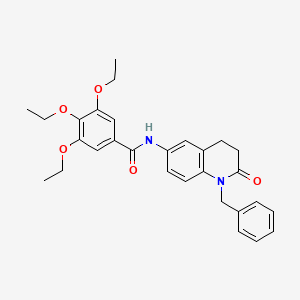
2,6-dichloro-7-éthyl-7H-purine
Vue d'ensemble
Description
2,6-Dichloro-7-ethyl-7H-purine is a heterocyclic aromatic compound with the molecular formula C7H6Cl2N4. It is a derivative of purine, a fundamental structure in biochemistry, particularly in nucleic acids like DNA and RNA. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, and an ethyl group at position 7 on the purine ring.
Applications De Recherche Scientifique
2,6-Dichloro-7-ethyl-7H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and enzymes.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to nucleoside analogs.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-7-ethyl-7H-purine typically involves the chlorination of purine derivatives. One common method is the reaction of purine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds under reflux conditions, leading to the substitution of hydrogen atoms at positions 2 and 6 with chlorine atoms.
Another synthetic route involves the use of 2,6-dichloropurine as a starting material. The ethylation of 2,6-dichloropurine can be achieved using ethyl iodide (C2H5I) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of 2,6-dichloro-7-ethyl-7H-purine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and ethylation steps.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-7-ethyl-7H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding purine N-oxides.
Reduction: Reduction of the compound can lead to the formation of 2,6-diamino-7-ethylpurine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in solvents like methanol or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of 2,6-diamino-7-ethylpurine or 2,6-dialkoxy-7-ethylpurine.
Oxidation: Formation of 2,6-dichloro-7-ethylpurine N-oxide.
Reduction: Formation of 2,6-diamino-7-ethylpurine.
Mécanisme D'action
The mechanism of action of 2,6-dichloro-7-ethyl-7H-purine involves its interaction with biological macromolecules. It can act as an inhibitor of enzymes that recognize purine substrates, such as kinases and polymerases. The chlorine atoms and ethyl group contribute to its binding affinity and specificity towards these molecular targets. The compound may also interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to chain termination or mutations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloropurine: Lacks the ethyl group at position 7, making it less hydrophobic and potentially less bioavailable.
7-Ethylguanine: Similar structure but with amino groups instead of chlorine atoms, leading to different reactivity and biological activity.
2,6-Diaminopurine: Contains amino groups at positions 2 and 6, which significantly alters its chemical properties and biological interactions.
Uniqueness
2,6-Dichloro-7-ethyl-7H-purine is unique due to the combination of chlorine atoms and an ethyl group on the purine ring. This specific substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
2,6-dichloro-7-ethylpurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N4/c1-2-13-3-10-6-4(13)5(8)11-7(9)12-6/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRKNOIREWJPSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone](/img/structure/B2398796.png)


![6-Butyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2398799.png)
![1-[4-(4-Phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2398802.png)


![2-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2398808.png)
![(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;hydrochloride](/img/structure/B2398811.png)
![N-{3-[1-(benzylamino)ethyl]phenyl}acetamide hydrochloride](/img/structure/B2398812.png)
![2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2398814.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2398816.png)
![3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester](/img/structure/B2398818.png)
